molecular formula C29H43N3O5S2 B2550433 ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449782-75-6

ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2550433
CAS No.: 449782-75-6
M. Wt: 577.8
InChI Key: DIEHJVXOONBPNV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C29H43N3O5S2 and its molecular weight is 577.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

The compound ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a key intermediate in the synthesis of various heterocyclic compounds due to its unique chemical structure. Research has focused on its use in the creation of highly functionalized tetrahydropyridines through [4 + 2] annulation reactions. These reactions are catalyzed by organic phosphine, leading to adducts with excellent yields and complete regioselectivity, highlighting the compound's potential in creating diverse and complex molecular architectures (Zhu, Lan, & Kwon, 2003). Further explorations have synthesized novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, demonstrating the compound's versatility in generating fused systems with potential biological activity (Bakhite, Al‐Sehemi, & Yamada, 2005).

Material Science Applications

In material science, derivatives of this compound have been explored for their potential in creating metal–organic frameworks (MOFs). These frameworks exhibit unique properties such as thermostability and luminescence, making them candidates for applications in gas storage, separation technologies, and sensor design. Studies have detailed the synthesis and structural characterization of carboxylate-assisted ethylamide MOFs, revealing insights into their potential utility based on their physical and chemical properties (Sun et al., 2012).

Pharmacological Synthesis

Pharmacologically, related compounds have shown promise in the synthesis of molecules with biological activity. Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates, for instance, have been synthesized and demonstrated significant antiradical and anti-inflammatory activities, suggesting the parent compound's potential as a precursor in the development of new therapeutic agents (Zykova et al., 2016).

Properties

IUPAC Name

ethyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43N3O5S2/c1-10-37-27(34)23-22-15-28(6,7)31-29(8,9)24(22)38-26(23)30-25(33)20-11-13-21(14-12-20)39(35,36)32(16-18(2)3)17-19(4)5/h11-14,18-19,31H,10,15-17H2,1-9H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEHJVXOONBPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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